3-(2-Chlorothiazol-5-yl)propanenitrile
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Overview
Description
3-(2-Chlorothiazol-5-yl)propanenitrile is a chemical compound that features a thiazole ring substituted with a chlorine atom and a propanenitrile group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorothiazol-5-yl)propanenitrile typically involves the reaction of 2-chlorothiazole with a suitable nitrile precursor under controlled conditions. One common method includes the use of 2-chlorothiazole and acrylonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorothiazol-5-yl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and bases like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Various substituted thiazole derivatives.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Thiazole amines.
Scientific Research Applications
3-(2-Chlorothiazol-5-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: Potential use in drug discovery and development, particularly for diseases caused by microbial infections.
Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties
Mechanism of Action
The mechanism of action of 3-(2-Chlorothiazol-5-yl)propanenitrile involves its interaction with specific molecular targets within microbial cells. The thiazole ring can disrupt essential biological processes, such as enzyme activity or cell membrane integrity, leading to the inhibition of microbial growth. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with nucleic acid synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorothiazole: Another thiazole derivative with antimicrobial properties.
Thiamethoxam: A neonicotinoid insecticide with a thiazole ring.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Uniqueness
3-(2-Chlorothiazol-5-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other thiazole derivatives, it combines the reactivity of the nitrile group with the bioactivity of the thiazole ring, making it a versatile compound for various applications .
Properties
Molecular Formula |
C6H5ClN2S |
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Molecular Weight |
172.64 g/mol |
IUPAC Name |
3-(2-chloro-1,3-thiazol-5-yl)propanenitrile |
InChI |
InChI=1S/C6H5ClN2S/c7-6-9-4-5(10-6)2-1-3-8/h4H,1-2H2 |
InChI Key |
FQZZPGGMMVTMDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)Cl)CCC#N |
Origin of Product |
United States |
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